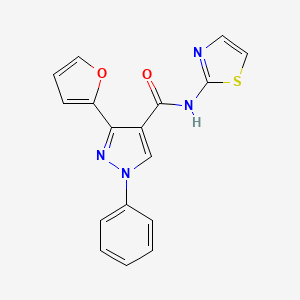![molecular formula C15H12N2OS2 B5888342 N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)
N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide, also known as MBTH, is a chemical compound that has gained attention in the scientific community due to its potential applications as a therapeutic agent. MBTH is a synthetic compound that has been shown to have significant biological activity, particularly in the field of cancer research. In
Wirkmechanismus
The mechanism of action of N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Additionally, this compound has been shown to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antimicrobial properties, which may make it a potential treatment for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, this compound has been shown to have significant biological activity, particularly in the field of cancer research. However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research is to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Finally, research could focus on developing new analogs of this compound that have improved properties and therapeutic potential.
Synthesemethoden
The synthesis of N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide involves the reaction of 2-acetylthiophene with 1-benzothiophene-3-carbohydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide has been shown to have potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Eigenschaften
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-6-7-11(20-10)8-16-17-15(18)13-9-19-14-5-3-2-4-12(13)14/h2-9H,1H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCRMULYRYWIK-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)


![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
